molecular formula C8H6BrClN2 B13936931 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine

8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13936931
M. Wt: 245.50 g/mol
InChI Key: HIMLKXKKMLPZKV-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of bromine, chlorine, and methyl groups in its structure makes it a valuable intermediate in various chemical reactions and pharmaceutical applications.

Preparation Methods

The synthesis of 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine derivatives with imidazole under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium or copper salts. Industrial production methods may employ continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of halogen atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

8-bromo-6-chloro-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrClN2/c1-5-3-12-4-6(10)2-7(9)8(12)11-5/h2-4H,1H3

InChI Key

HIMLKXKKMLPZKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)Br)Cl

Origin of Product

United States

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